molecular formula C16H17NOS B5221252 N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide

N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide

Cat. No.: B5221252
M. Wt: 271.4 g/mol
InChI Key: JLTMLLBJRJDJRY-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to an acetamide group through a phenylsulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylphenylamine and phenylsulfanylacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-ethylphenylamine is reacted with phenylsulfanylacetyl chloride in an organic solvent like dichloromethane at a low temperature (0-5°C) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide can undergo oxidation reactions, where the phenylsulfanyl group is converted to a sulfone group.

    Reduction: The compound can be reduced to form N-(4-ethylphenyl)-2-(phenylthio)acetamide.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: The major product is N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide.

    Reduction: The major product is N-(4-ethylphenyl)-2-(phenylthio)acetamide.

    Substitution: The products vary depending on the nucleophile used.

Scientific Research Applications

N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, leading to the modulation of protein function. Additionally, the acetamide group can form hydrogen bonds with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-(phenylsulfanyl)acetamide
  • N-(4-ethylphenyl)-2-(phenylthio)acetamide
  • N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide

Uniqueness

N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide is unique due to the presence of both an ethyl group and a phenylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets and unique reactivity in chemical transformations.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-2-13-8-10-14(11-9-13)17-16(18)12-19-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTMLLBJRJDJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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